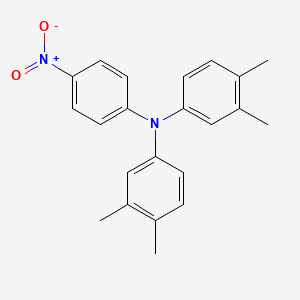
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two dimethylphenyl groups and a nitrophenyl group attached to an aniline core. Aromatic amines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Introduction of halogen or sulfonic acid groups onto the aromatic rings.
科学研究应用
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.
作用机制
The mechanism of action of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-aminophenyl)aniline: Similar structure but with an amino group instead of a nitro group.
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-methylphenyl)aniline: Similar structure but with a methyl group instead of a nitro group.
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-chlorophenyl)aniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is unique due to the presence of both dimethylphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, plays a crucial role in its reactivity and potential biological activities.
属性
CAS 编号 |
918907-81-0 |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C22H22N2O2/c1-15-5-7-21(13-17(15)3)23(22-8-6-16(2)18(4)14-22)19-9-11-20(12-10-19)24(25)26/h5-14H,1-4H3 |
InChI 键 |
RFKXXUPZPDCKLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


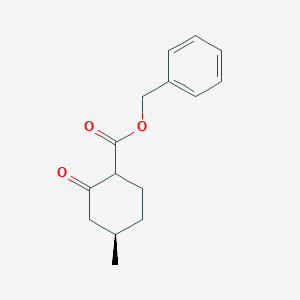
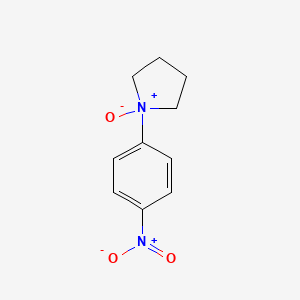
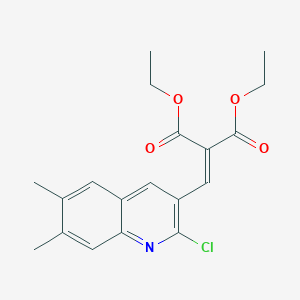
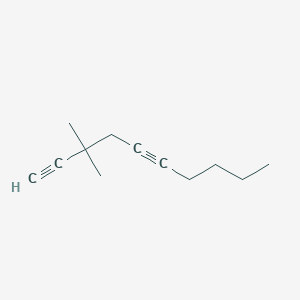

![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)

![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)
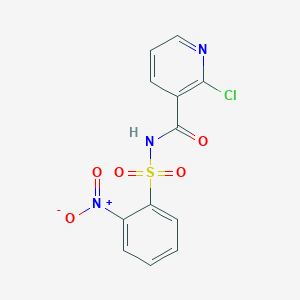
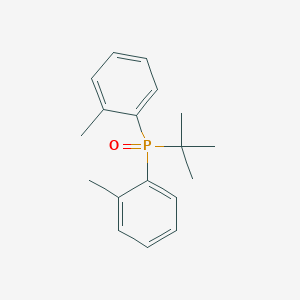
methanone](/img/structure/B12627361.png)
![5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627362.png)
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
